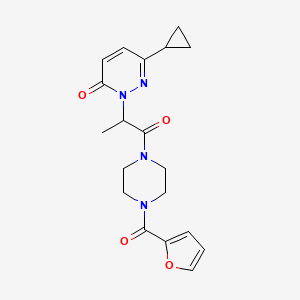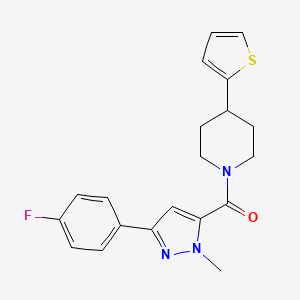
(3-(4-氟苯基)-1-甲基-1H-吡唑-5-基)(4-(噻吩-2-基)哌啶-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic molecule featuring a pyrazole ring substituted with a fluorophenyl group and a thiophenyl-piperidinyl moiety
科学研究应用
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
作用机制
The mechanism by which (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.
相似化合物的比较
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone: can be compared with other compounds that have similar structural features:
- (3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
- (3-(4-bromophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
- (3-(4-methylphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
These compounds share the pyrazole and piperidine core structures but differ in the substituents on the phenyl ring. The unique properties of (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone arise from the presence of the fluorine atom, which can influence its reactivity and interactions with biological targets.
属性
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-23-18(13-17(22-23)14-4-6-16(21)7-5-14)20(25)24-10-8-15(9-11-24)19-3-2-12-26-19/h2-7,12-13,15H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXNSOARCXPFJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
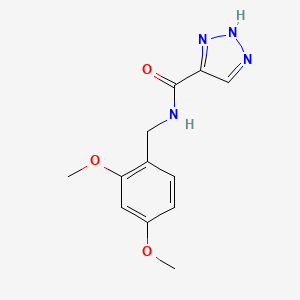
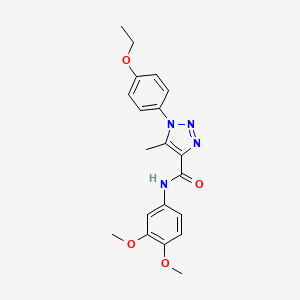
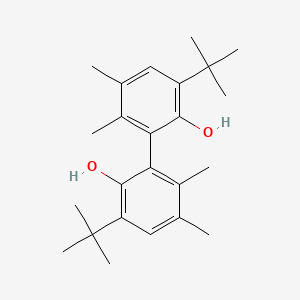
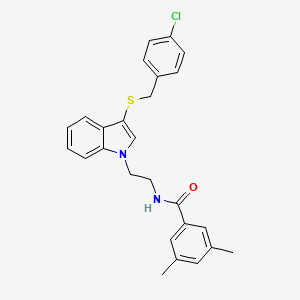
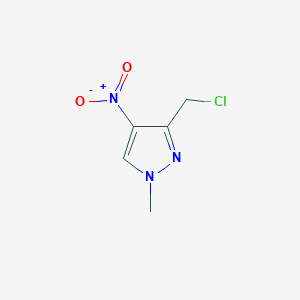
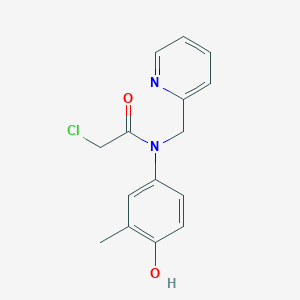
![4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2390992.png)
![8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2390994.png)
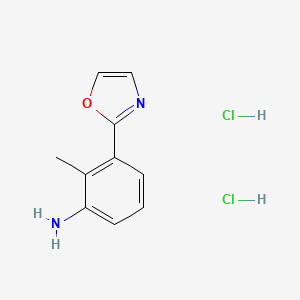

![(2E)-2-cyano-N-(2-phenylethyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2390999.png)
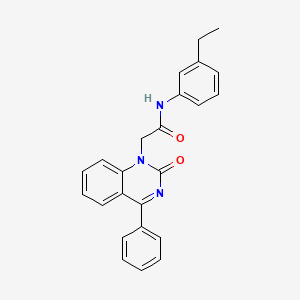
![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2391003.png)
